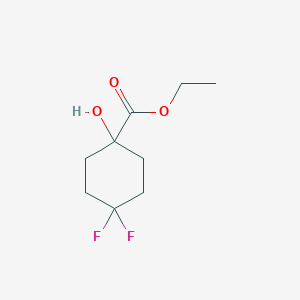

Cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester

説明

科学的研究の応用

Photooxidation Inhibition

Cyclohexanecarboxylic acid ethyl esters, including variants derived from phenol and para-cresol, have been synthesized and their structure studied. These esters have demonstrated inhibiting activity in the photooxidation of petroleum phosphors produced from heavy pyrolysis tar fraction, showcasing their potential application in the field of photooxidation inhibition (Rasulov et al., 2011).

Synthesis and Polymerization

Cyclohexanecarboxylic acid ethyl esters are also involved in the synthesis and homo- and copolymerization of cyclic esters containing protected functional groups. These processes are significant in the production of hydrophilic aliphatic polyesters, contributing to the design and synthesis of new materials (Trollsås et al., 2000).

Plasticizer Synthesis and Application

The compound has been used in the synthesis of environmentally friendly, non-toxic plasticizers like di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate (DEHCH), indicating its significance in the development of safer plasticizer alternatives (Ou et al., 2014).

Environmental Exposure and Toxicity Studies

Studies have investigated the environmental exposure to certain cyclohexanecarboxylic acid esters like DINCH and their metabolites in adults, highlighting the compound's relevance in environmental health and safety assessments (Silva et al., 2013).

Synthesis of Functionalized Cycloalkene Skeletons

The synthesis of functionalized cyclohexene skeletons of compounds like GS4104 involves cyclohexanecarboxylic acid ethyl esters. These processes are crucial for the development of new pharmaceutical compounds and other chemical entities (Cong & Yao, 2006).

Conformational and Chemical Analysis

Research has also focused on the synthesis and conformational analysis of cyclohexanecarboxylic acid esters, providing insights into the chemical behavior and properties of these compounds under various conditions (Kleinpeter et al., 2012).

特性

IUPAC Name |

ethyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O3/c1-2-14-7(12)8(13)3-5-9(10,11)6-4-8/h13H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJXQOKTHGXQFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(CC1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2583180.png)

![6-ethyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2583181.png)

![1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2583182.png)

![N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2583184.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B2583189.png)

![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583195.png)

![Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate](/img/structure/B2583200.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583201.png)

![3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propylquinolin-4(1H)-one](/img/structure/B2583202.png)

![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2583203.png)